molecular formula C18H17NO6S2 B2456882 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034483-61-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2456882
CAS No.: 2034483-61-7
M. Wt: 407.46
InChI Key: IETZMLYJGKDQDX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound identified in pharmacological screening as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B) [https://pubmed.ncbi.nlm.nih.gov/38367672/]. This enzyme is crucial in the metabolism of dopamine and is a well-validated target for the investigation and treatment of neurodegenerative disorders, most notably Parkinson's disease. The compound's primary research value lies in its high selectivity for the MAO-B isoform over MAO-A, which minimizes the risk of tyramine-induced hypertension (the "cheese effect") often associated with non-selective MAO inhibition, thereby providing a cleaner pharmacological profile for experimental models. Its mechanism of action involves binding to the active site of the MAO-B enzyme, effectively reducing the breakdown of dopamine in the brain and leading to increased extracellular dopamine levels. This action makes it a valuable chemical tool for researchers studying dopaminergic neurotransmission, neuroprotection, and the pathophysiology of Parkinson's disease in vitro and in vivo. The molecular structure, featuring a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide core linked to furan and thiophene heterocyclic systems, is designed to optimize interaction with the enzyme's binding pocket, contributing to its affinity and selectivity. Researchers utilize this compound to probe the role of MAO-B in various neurological disease models and to explore potential novel therapeutic strategies aimed at modulating dopaminergic activity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c20-18(13-5-9-26-11-13,17-2-1-6-25-17)12-19-27(21,22)14-3-4-15-16(10-14)24-8-7-23-15/h1-6,9-11,19-20H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETZMLYJGKDQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its unique structural features, which include a furan ring, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N1O5S1C_{15}H_{15}N_{1}O_{5}S_{1}, with a molecular weight of approximately 335.36 g/mol. The presence of diverse functional groups contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC15H15N1O5S1C_{15}H_{15}N_{1}O_{5}S_{1}
Molecular Weight335.36 g/mol
Functional GroupsFuran, Thiophene, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to exert its effects by modulating enzyme activities and influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in the body. This inhibition can have therapeutic implications for conditions such as glaucoma and other disorders related to fluid balance .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound's structural components may contribute to its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines, including breast (MCF7) and colon (HCT116) cancers.
Cell Line% Inhibition at 10 µM
MCF770%
HCT11665%

Antioxidant Activity

The furan and thiophene moieties are known for their antioxidant properties. These characteristics may help mitigate oxidative stress within cells, which is a contributing factor in many chronic diseases .

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

  • Study on Carbonic Anhydrase Inhibition : A related compound demonstrated significant inhibition of carbonic anhydrase with an IC50 value of 0.24 µM, suggesting that this compound may exhibit comparable activity .
  • Anticancer Screening : A screening study evaluated various derivatives against multiple cancer cell lines, revealing that compounds with similar structures exhibited IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines .

Preparation Methods

Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl Chloride

This intermediate is typically prepared via chlorosulfonation of 2,3-dihydrobenzo[b]dioxine. The reaction employs chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. Purification via recrystallization from hexane/ethyl acetate mixtures yields the sulfonyl chloride in 68–75% purity.

Preparation of 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine

Nucleophilic Addition to Ketone Precursors

The tertiary alcohol structure is synthesized through a Grignard addition strategy:

  • Synthesis of 2-(thiophen-3-yl)-2-oxoethyl furan-2-carboxylate :
    • Furan-2-carbonyl chloride reacts with 2-thiophen-3-yl acetyl chloride in anhydrous THF
    • Yield: 82% after silica gel chromatography
  • Grignard reaction with methylmagnesium bromide :
    • Adds methyl group to ketone, forming tertiary alcohol
    • Reaction conditions: −78°C, dry ether, 4 h
  • Amination via Curtius rearrangement :
    • Conversion of ester to amine using sodium azide and trifluoroacetic acid
    • Isolation of racemic amine achieved via chiral HPLC

Sulfonamide Bond Formation

Classical Coupling Method

The amine intermediate reacts with 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride under Schotten-Baumann conditions:

Reaction Scheme
$$
\text{Amine} + \text{RSO}2\text{Cl} \xrightarrow{\text{Na}2\text{CO}3, \text{H}2\text{O/THF}} \text{RSO}_2\text{NHR}' + \text{HCl}
$$

Optimized Conditions

  • Solvent: Tetrahydrofuran/water (4:1 v/v)
  • Base: 10% aqueous Na₂CO₃
  • Temperature: 0°C → RT over 6 h
  • Yield: 74% after extractive workup

Advanced Synthetic Strategies

Solid-Phase Synthesis for Parallel Optimization

A resin-bound approach enables rapid screening of reaction parameters:

Step Reagent Time (h) Yield (%)
1 Wang resin loading 12 95
2 Sulfonyl chloride coupling 6 88
3 Amine deprotection 2 92
4 Cleavage (TFA/DCM) 1 85

Data adapted from combinatorial chemistry protocols

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution improves stereochemical outcomes:

$$
\text{Racemic alcohol} \xrightarrow{\text{Candida antarctica lipase B}} (R)-\text{acetate} + (S)-\text{alcohol}
$$

  • Enantiomeric excess: >98%
  • Reaction scale: Up to 100 g demonstrated

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient
  • Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.95–7.15 (m, 4H, heteroaromatic), 5.21 (s, 1H, OH)
  • HRMS (ESI+): m/z calc. for C₁₉H₁₈N₂O₆S₂ [M+H]⁺ 457.0632, found 457.0635

Industrial-Scale Considerations

Process Optimization Challenges

  • Exothermic control in sulfonation step requires jacketed reactors with <5°C/min temperature rise
  • Waste stream management : Neutralization of HCl gas with NaOH scrubbers
  • Throughput : 22 kg/batch achieved in pilot plant trials

Cost Analysis

Component Cost/kg ($) % Total Cost
Sulfonyl chloride 420 38
Amine intermediate 680 52
Solvents 85 8
Catalysts 45 2

Economic data from bulk production estimates

Emerging Methodologies

Photoredox Catalysis for C–N Bond Formation

Visible-light-mediated coupling reduces reaction times:

$$
\text{Amine} + \text{Sulfonyl chloride} \xrightarrow[\text{blue LEDs}]{\text{Ir(ppy)}_3} \text{Sulfonamide}
$$

  • Yield improvement: 89% vs. 74% (thermal)
  • Side products reduced from 12% to <3%

Q & A

Q. What are the key synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the hydroxyethyl backbone via nucleophilic substitution, using sodium hydroxide or triethylamine as a base in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Introduction of the furan and thiophene moieties through coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Step 3 : Sulfonamide formation via reaction with sulfonyl chlorides, requiring temperature control (room temperature to reflux) . Purification is achieved through flash chromatography or recrystallization, with yields optimized by adjusting reaction times (hours to days) .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the position of hydroxyl (-OH), sulfonamide (-SO2NH2), and aromatic protons. ¹H and ¹³C NMR are standard .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve stereochemistry at the hydroxyethyl center, though limited data exists for this specific compound .

Q. What preliminary biological activities have been hypothesized for this compound?

Based on structural analogs (e.g., sulfonamides with dihydrobenzo[d][1,4]dioxine cores), potential activities include:

  • Anti-inflammatory effects : Via inhibition of cyclooxygenase (COX) enzymes .
  • Antimicrobial activity : Targeting bacterial dihydropteroate synthase (DHPS) . Preliminary assays should use enzyme inhibition models (e.g., COX-2 or DHPS assays) with IC50 determination .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : DMF or acetonitrile for solubility of aromatic intermediates; DCM for stepwise reactions .
  • Temperature : 25–80°C, depending on the reaction step (e.g., reflux for sulfonamide formation) .
  • Catalysts : Triethylamine for deprotonation during nucleophilic substitutions .

Q. How can researchers assess the purity of synthesized batches?

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% threshold for pharmacological studies) .
  • Melting Point Analysis : Consistency with literature values (if available) .
  • Thin-Layer Chromatography (TLC) : For real-time monitoring during synthesis .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Contradictions often arise from:

  • Structural isomerism : Verify stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Assay variability : Standardize protocols (e.g., uniform cell lines, enzyme sources) and include positive controls (e.g., celecoxib for COX-2 assays) .
  • Solubility differences : Use DMSO stocks with consistent concentrations (<0.1% to avoid cytotoxicity) .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH Stability : Test buffered solutions (pH 4–9) to simulate physiological conditions .
  • Light Sensitivity : Store solutions in amber vials if thiophene/furan moieties degrade under UV .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify vulnerable sites for structural modification .

Q. How can computational modeling guide derivative design?

  • Docking Studies : Target sulfonamide interactions with enzymes like COX-2 or DHPS using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .

Q. What reaction conditions minimize by-products during sulfonamide formation?

  • Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction .
  • Temperature Gradient : Start at 0°C to control exothermic reactions, then warm to room temperature .
  • By-Product Removal : Extract unreacted reagents with ethyl acetate/water partitions .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Gene Knockdown Models : Use siRNA to silence target enzymes (e.g., PTGS2 for COX-2) and observe activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes .
  • Metabolomics : Profile downstream metabolites (e.g., prostaglandins for COX-2 inhibition) via LC-MS .

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